4-ethoxy-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide
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Overview
Description
4-ETHOXY-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound with the molecular formula C19H20N2O3 It is known for its unique chemical structure, which includes an ethoxy group, a methoxyphenyl group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzamide intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached using a Friedel-Crafts acylation reaction, where the benzamide intermediate reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Ethoxylation: The final step involves the ethoxylation of the compound, where an ethoxy group is introduced through an etherification reaction using an appropriate ethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ETHOXY-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-ETHOXY-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H22N2O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-ethoxy-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H22N2O3/c1-3-27-20-13-9-18(10-14-20)22(25)24(21-6-4-5-15-23-21)16-17-7-11-19(26-2)12-8-17/h4-15H,3,16H2,1-2H3 |
InChI Key |
ZXXYSNVUKHGTDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
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